N-(3-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
CAS No.:
Cat. No.: VC16347826
Molecular Formula: C23H19ClN2O4S
Molecular Weight: 454.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H19ClN2O4S |
|---|---|
| Molecular Weight | 454.9 g/mol |
| IUPAC Name | N-[(3-chlorophenyl)methyl]-4,4-dioxo-5-phenyl-N-pyridin-2-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
| Standard InChI | InChI=1S/C23H19ClN2O4S/c24-19-10-6-7-17(15-19)16-26(20-11-4-5-12-25-20)23(27)21-22(18-8-2-1-3-9-18)31(28,29)14-13-30-21/h1-12,15H,13-14,16H2 |
| Standard InChI Key | VNQSVLSHRLFTSQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CS(=O)(=O)C(=C(O1)C(=O)N(CC2=CC(=CC=C2)Cl)C3=CC=CC=N3)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s architecture combines multiple aromatic and heterocyclic systems, creating a scaffold with unique electronic and steric properties. Key structural features include:
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Dihydro-1,4-oxathiine ring: A six-membered ring containing one oxygen and one sulfur atom, oxidized to a 4,4-dioxide moiety.
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Chlorobenzyl group: A 3-chlorophenylmethyl substituent contributing hydrophobicity and potential halogen bonding.
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Pyridinyl and phenyl groups: Aromatic systems that may participate in π-π stacking interactions.
Table 1: Molecular and Computational Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₁₉ClN₂O₄S |
| Molecular Weight | 454.9 g/mol |
| IUPAC Name | N-[(3-chlorophenyl)methyl]-4,4-dioxo-5-phenyl-N-pyridin-2-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
| SMILES | C1CS(=O)(=O)C(=C(O1)C(=O)N(CC2=CC(=CC=C2)Cl)C3=CC=CC=N3)C4=CC=CC=C4 |
| InChIKey | VNQSVLSHRLFTSQ-UHFFFAOYSA-N |
The sulfur atoms in the oxathiine ring adopt a tetrahedral geometry due to the dioxide groups, enhancing the molecule’s polarity. Computational models predict moderate aqueous solubility (LogP ≈ 3.2) and potential hydrogen-bonding capacity from the carboxamide and pyridine moieties.
Synthetic Pathways
The synthesis of N-(3-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves multi-step organic reactions, typically proceeding as follows:
Step 1: Formation of the Dihydro-1,4-Oxathiine Core
A thiirane derivative undergoes ring expansion via [4+2] cycloaddition with a diene, followed by oxidation to introduce the dioxide groups. Alternative routes may involve thiol-ene click chemistry.
Step 3: Carboxamide Formation
Coupling the intermediate with pyridin-2-amine using carbodiimide-based reagents (e.g., EDC/HOBt) forms the carboxamide bond.
Step 4: Final Oxidation
Treatment with a strong oxidizing agent (e.g., m-CPBA) converts the sulfur atom in the oxathiine ring to a 4,4-dioxide.
Yield Optimization: Pilot studies report yields of 15–30% for the final step, necessitating chromatographic purification.
Hypothetical Biological Activities
While direct bioactivity data for this compound are unavailable, structural analogs and related heterocycles provide insights into potential mechanisms:
Enzyme Inhibition
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Cyclooxygenase-2 (COX-2): The dioxide moiety may mimic sulfone groups in COX-2 inhibitors like celecoxib.
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Protein Kinases: The pyridine and benzyl groups could occupy ATP-binding pockets in kinases such as EGFR or VEGFR.
Receptor Interactions
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G-Protein-Coupled Receptors (GPCRs): The chlorobenzyl group may target adenosine A₂A or serotonin receptors.
Research Gaps and Future Directions
Despite its intriguing structure, the compound’s pharmacological profile remains underexplored. Critical research priorities include:
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In Vitro Screening: Assess cytotoxicity, enzyme inhibition, and receptor binding using panels like the NCI-60.
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ADMET Profiling: Evaluate solubility, metabolic stability, and membrane permeability.
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Structural Optimization: Modify the oxathiine ring or substituents to enhance potency and selectivity.
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